molecular formula C25H19N3O3S2 B2839583 2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 361469-61-6

2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2839583
CAS No.: 361469-61-6
M. Wt: 473.57
InChI Key: SRPGHYPJCUBTKB-UHFFFAOYSA-N
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Description

2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

The compound 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide within cells and tissues are complex . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

The information provided is based on the current understanding and available data .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole core.

    Reduction: Reduced forms of the sulfonyl and amide groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its sulfonylamino and benzamide groups contribute to its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c1-16-10-13-18(14-11-16)33(30,31)28-21-9-5-4-8-20(21)24(29)27-25-26-23-19-7-3-2-6-17(19)12-15-22(23)32-25/h2-15,28H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPGHYPJCUBTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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